molecular formula C12H10F4N2O2 B1679441 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 70842-04-5

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B1679441
CAS RN: 70842-04-5
M. Wt: 290.21 g/mol
InChI Key: BTGSGTWRNQCEQY-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is a compound with the molecular formula C8H3F4NO. It has a molecular weight of 205.11 . It may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .


Synthesis Analysis

This compound may be used in the synthesis of various compounds. For example, it can be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” consists of a phenyl ring substituted with a fluoro group, a trifluoromethyl group, and an isocyanate group .


Physical And Chemical Properties Analysis

The compound has a refractive index of 1.461, a boiling point of 48 °C at 1 mmHg, and a density of 1.44 g/mL at 25 °C .

Safety And Hazards

The compound is classified as Acute Tox. 4 for dermal, inhalation, and oral exposure. It’s also classified as Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. The target organs are the respiratory system .

properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGSGTWRNQCEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991101
Record name 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione

CAS RN

70842-04-5
Record name 5,5-Dimethyl-3-(alpha,alpha,alpha,4-tetrafluoro-3-tolyl)hydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070842045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione
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3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione
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3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione
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3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
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3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
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3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione

Citations

For This Compound
3
Citations
C Wang - 2016 - digitalcommons.unmc.edu
Schistosomiasis is a tropical parasitic disease caused by infections with flukes of the genus Schistosoma, affecting as many as 440 million individuals worldwide, with 779 million living …
Number of citations: 2 digitalcommons.unmc.edu
T Roy, K Mondal, A Sengupta… - The Journal of Organic …, 2023 - ACS Publications
An efficient and practical N-arylation of hydantoins with substituted aryl/heteroaryl boronic acids has been established, assisted by CuF 2 /MeOH under the base and ligand-free …
Number of citations: 2 pubs.acs.org
C Wang, Q Zhao, M Vargas, JO Jones… - Journal of medicinal …, 2016 - ACS Publications
The aryl hydantoin 1 (Ro 13-3978) was identified in the early 1980s as a promising antischistosomal lead compound. However, this series of aryl hydantoins produced antiandrogenic …
Number of citations: 27 pubs.acs.org

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